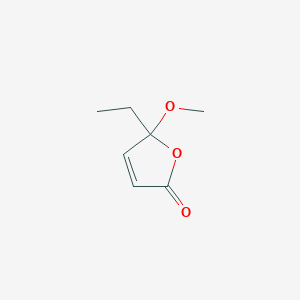![molecular formula C15H8N2O2 B14409851 12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one CAS No. 82501-03-9](/img/structure/B14409851.png)
12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-1Benzopyrano[2,3-b]quinoxalin-12-one is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings This particular compound is notable for its complex structure, which includes fused benzopyrano and quinoxalinone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction involves processes like Michael addition and intramolecular cyclization.
Industrial Production Methods: The industrial production of this compound can be scaled up using the same multicomponent reaction approach. The advantages of this method include the use of easily accessible starting materials, excellent yields (65–98%), absence of a metal catalyst, and a simple workup procedure where the pure products are obtained by washing with ethanol .
Analyse Chemischer Reaktionen
Types of Reactions: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one undergoes various types of chemical reactions, including:
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
- Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
- Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
12H-1Benzopyrano[2,3-b]quinoxalin-12-one has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
- Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties.
- Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- Benzopyrano[2,3-b]quinoline: Similar in structure but with different functional groups.
- Benzopyrano[2,3-c]pyrazol-4(2H)-one: Another related compound with distinct biological activities .
Uniqueness: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one is unique due to its specific ring structure and the presence of both benzopyrano and quinoxalinone rings
Eigenschaften
CAS-Nummer |
82501-03-9 |
|---|---|
Molekularformel |
C15H8N2O2 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
chromeno[3,2-b]quinoxalin-12-one |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-1-4-8-12(9)19-15-13(14)16-10-6-2-3-7-11(10)17-15/h1-8H |
InChI-Schlüssel |
UYYROSLEMAVSQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)






![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)


